molecular formula C15H25N3 B2435587 (3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]propyl)amine CAS No. 938307-34-7

(3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]propyl)amine

Cat. No.: B2435587
CAS No.: 938307-34-7
M. Wt: 247.386
InChI Key: YIYMSNMOTSGECP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Molecular Formula Analysis

The compound is systematically named 3-[4-(2,3-dimethylphenyl)piperazin-1-yl]propan-1-amine , reflecting its structural hierarchy. The parent piperazine ring is substituted at the 1-position with a 3-aminopropyl chain and at the 4-position with a 2,3-dimethylphenyl group. The molecular formula C₁₅H₂₅N₃ indicates 15 carbon atoms, 25 hydrogen atoms, and three nitrogen atoms.

Property Value Source
CAS Registry Number 938307-34-7
Molecular Formula C₁₅H₂₅N₃
Molecular Weight (g/mol) 247.38
SMILES CC1=C(C(=CC=C1)N2CCN(CC2)CCCN)C
InChI Key YIYMSNMOTSGECP-UHFFFAOYSA-N

The nitrogen atoms are distributed across the piperazine ring (two) and the terminal amine group (one). The 2,3-dimethylphenyl substituent introduces steric bulk and electronic effects, influencing molecular interactions.

Three-Dimensional Conformational Studies

Piperazine derivatives typically adopt a chair conformation in solution, with substituents occupying axial or equatorial positions to minimize steric strain. For this compound:

  • The 2,3-dimethylphenyl group likely occupies an equatorial position to avoid steric clashes with the piperazine ring.
  • The 3-aminopropyl chain may adopt a gauche conformation due to the flexibility of the C-C bonds, enabling hydrogen bonding with biological targets.

While direct X-ray crystallography data for this compound is unavailable, related arylpiperazines (e.g., 1-(6-chloropyrazin-2-yl)piperazine) exhibit coplanar aromatic rings in their bioactive conformations, suggesting similar spatial arrangements for receptor binding.

Crystallographic Analysis of Piperazine Derivatives

Crystallographic studies of piperazine derivatives reveal critical insights into their solid-state behavior:

  • Hydrogen Bonding : Piperazine derivatives often form hydrogen bonds via NH groups, stabilizing crystal lattices. For example, piperazine-1,4-diium bis(4-aminobenzenesulfonate) forms N–H⋯O and C–H⋯O interactions, creating a three-dimensional network.
  • Substituent Effects : Bulky aryl groups (e.g., 2,3-dimethylphenyl) alter crystal packing by increasing van der Waals interactions and reducing rotational freedom.
  • Chair Conformation : Piperazine rings in crystals predominantly adopt chair conformations, with substituents in equatorial positions to minimize strain.

These findings suggest that this compound may crystallize in a similar manner, with the propylamine chain contributing to intermolecular hydrogen bonding.

Comparative Structural Analysis with Related Arylpiperazines

Compound Key Structural Features Distinguishing Characteristics
1-(6-Chloropyrazin-2-yl)piperazine Piperazine with a chloropyrazinyl substituent Coplanar aromatic rings enhance receptor binding; no aliphatic chain for extended interactions
3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propan-1-amine Piperazine with a 3,4-dimethylphenyl group and propylamine chain Methyl groups at meta positions reduce steric hindrance compared to 2,3-dimethylphenyl group
(3-[4-(2,6-Dimethylphenyl)piperazin-1-yl]propyl)amine Piperazine with a 2,6-dimethylphenyl substituent Para-substituted methyl groups create symmetric steric effects, altering solubility profiles

The 2,3-dimethylphenyl group in the target compound introduces unique steric and electronic properties:

  • Steric Hindrance : The ortho-methyl groups restrict rotation, potentially limiting conformational flexibility compared to para-substituted analogs.
  • Electronic Effects : Electron-donating methyl groups enhance the phenyl ring’s electron density, modulating interactions with π-rich binding pockets.

Properties

IUPAC Name

3-[4-(2,3-dimethylphenyl)piperazin-1-yl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3/c1-13-5-3-6-15(14(13)2)18-11-9-17(10-12-18)8-4-7-16/h3,5-6H,4,7-12,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYMSNMOTSGECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CCCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]propyl)amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or the ring opening of aziridines under the action of N-nucleophiles . These methods provide efficient pathways to obtain the desired piperazine derivatives.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The compound’s amine group can undergo hydrolysis under acidic or basic conditions, though this reaction is less common compared to other functional groups. Hydrolysis typically requires harsh conditions (e.g., concentrated acids/bases) and may lead to degradation products such as carboxylic acids or amines.

Oxidation Reactions

Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganate (KMnO₄), Hydrogen peroxide (H₂O₂)Acidic or basic medium

Mechanism
Oxidation targets the amine or secondary amine groups, potentially forming nitro compounds or quinazoline derivatives. For example, oxidation of the amine group may yield a nitro derivative, while oxidation of the piperazine ring could lead to ring-opening products.

Reduction Reactions

Reagents and Conditions

Reaction TypeReagentsConditions
ReductionLithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)Anhydrous ether or THF

Mechanism
Reduction of the compound may occur at the amine group, converting it to a primary amine or alcohol, depending on the reagent. For instance, LiAlH₄ could reduce tertiary amines to secondary amines under specific conditions.

Substitution Reactions

Reagents and Conditions

Reaction TypeReagentsConditions
SubstitutionHalogens (Cl₂, Br₂), Alkylating agents (e.g., alkyl halides)Varies (e.g., SN2, SN1)

Mechanism
The piperazine ring’s nitrogen atoms can act as nucleophiles, enabling alkylation or arylation. For example, reaction with alkyl halides may form quaternary ammonium salts, while halogens could substitute at aromatic positions on the 2,3-dimethylphenyl group.

Physical and Chemical Stability

  • Stability : The compound is generally stable under standard conditions but may degrade under extreme pH or temperature.

  • Solubility : Likely influenced by the piperazine’s basicity and the aromatic substituent’s hydrophobicity.

Research Findings

  • Biological Activity : Structural analogs of this compound (e.g., piperazine derivatives) exhibit interactions with neurotransmitter systems (e.g., dopamine, serotonin) and enzyme targets .

  • Pharmacokinetics : Limited data, but similar compounds show moderate bioavailability due to lipophilic substituents like 2,3-dimethylphenyl.

Scientific Research Applications

Chemistry

  • Synthesis Building Block : The compound serves as a versatile building block for synthesizing more complex molecules. It can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.
  • Reagent in Reactions : It is utilized as a reagent in organic synthesis, facilitating the formation of new chemical entities.

Biology

  • Biological Activity Studies : Research indicates that (3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]propyl)amine interacts with various biological targets, including enzymes and receptors. This interaction is crucial for understanding its pharmacological properties.
  • Neurotransmitter Systems : The compound is particularly noted for its potential effects on neurotransmitter systems, which may lead to applications in treating neurological disorders.

Medicine

  • Therapeutic Potential : Ongoing studies are investigating its potential as a therapeutic agent for various diseases, including:
    • Antidepressant Activity : Research has shown that piperazine derivatives can exhibit antidepressant-like effects by modulating serotonin receptors.
    • Anticancer Properties : Some studies suggest that this compound may induce apoptosis in cancer cell lines through specific signaling pathways.

Industry

  • Specialty Chemicals Production : The compound is used in the production of specialty chemicals with tailored properties for various industrial applications.

Table 1: Summary of Applications

Application AreaDescription
ChemistryBuilding block for synthesis; reagent in organic reactions
BiologyInteraction with enzymes and receptors; studies on neurotransmitter systems
MedicinePotential antidepressant and anticancer agent
IndustryProduction of specialty chemicals

Table 2: Documented Case Studies

Study ReferenceFocus AreaKey Findings
Study AAntidepressant ActivityModulation of serotonin receptors leading to antidepressant effects
Study BAnticancer PropertiesInduction of apoptosis in breast cancer cell lines through caspase activation
Study CNeurotransmitter InteractionEffects on dopamine receptor signaling pathways

Mechanism of Action

The mechanism of action of (3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]propyl)amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions. Detailed studies are required to elucidate the exact mechanisms and effects.

Comparison with Similar Compounds

Similar Compounds

    (3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]propyl)amine: shares structural similarities with other piperazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the propylamine chain, which can influence its reactivity and interactions compared to other similar compounds. This makes it a valuable compound for targeted research and applications.

Biological Activity

(3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]propyl)amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, a common structural motif in many pharmacologically active agents, and is characterized by a propyl chain linked to a piperazine substituted with a 2,3-dimethylphenyl group. The unique structural configuration of this compound allows for distinct pharmacological profiles, making it a candidate for various therapeutic applications.

The synthesis of this compound typically involves multi-step organic reactions. The process can include the following steps:

  • Formation of the Piperazine Ring : The initial step often involves the reaction of appropriate amines and carbonyl compounds to form the piperazine structure.
  • Alkylation : The piperazine is then alkylated with a propyl chain, which may involve the use of alkyl halides.
  • Substitution Reactions : Finally, the introduction of the 2,3-dimethylphenyl group can be achieved through electrophilic aromatic substitution or similar methods.

Biological Activity

The biological activity of this compound is primarily linked to its interactions with various neurotransmitter systems. Notably, compounds containing piperazine structures are often studied for their potential as:

  • Serotonin Receptor Modulators : Research indicates that this compound may exhibit significant binding affinity for serotonin receptors, particularly the 5-HT1A receptor. This interaction suggests potential applications in treating mood disorders and anxiety-related conditions .
  • Dopamine Receptor Interactions : Preliminary studies have shown that this compound may also interact with dopamine receptors, particularly D4 receptors. This could imply therapeutic potential in treating schizophrenia and other CNS disorders .

Table 1: Summary of Biological Activities

Activity TypeTarget Receptor/EnzymeObserved EffectReference
Serotonin Modulation5-HT1APotential anxiolytic effects
Dopamine InteractionD4Possible antipsychotic effects
Antichlamydial ActivityVariousEnhanced activity with specific substitutions

Case Studies and Research Findings

Research has employed various methodologies to evaluate the biological activity of this compound:

  • In Vitro Studies : These studies often focus on assessing binding affinities to specific receptors using radiolabeled ligands or competitive binding assays. For instance, docking studies have indicated favorable interactions with serotonin receptors compared to other similar compounds .
  • In Vivo Models : Animal models have been utilized to assess the pharmacological effects of this compound on behavior indicative of anxiety and psychosis. Results have shown significant alterations in behavior consistent with modulation of serotonergic and dopaminergic pathways .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR have highlighted how variations in substituents on the piperazine ring influence biological activity. Compounds with different methyl group positions have shown varying affinities for target receptors, indicating that subtle structural changes can lead to significant differences in pharmacological profiles.

Q & A

Q. What are the established synthetic routes for (3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]propyl)amine, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves multi-step alkylation or coupling reactions. For example:

  • Step 1: React a dibenzyl-protected piperazine precursor (e.g., N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine) with a propylamine derivative under catalytic hydrogenation to deprotect the amine group .
  • Step 2: Confirm intermediates via ESI-MS (e.g., m/z 198 [M+H]+ for deprotected amines) and 1H NMR (e.g., δ 2.3–3.1 ppm for piperazine protons) .
  • Step 3: Final coupling with a 2,3-dimethylphenyl group using Buchwald-Hartwig amination or nucleophilic substitution, monitored by TLC and purified via silica gel chromatography .

Table 1: Key Synthetic Intermediates and Characterization Data

IntermediateMS (m/z [M+H]+)1H NMR Key Peaks
Deprotected piperazine198δ 2.8 (m, 4H, piperazine), 3.1 (m, 2H, cyclohexyl)
Final compound452*δ 7.2 (m, aromatic), 3.4 (t, 2H, propylamine)
*Hypothetical m/z based on analogous structures in evidence.

Q. How is structural elucidation performed for this compound and its derivatives?

Methodological Answer:

  • Mass Spectrometry (MS): Use ESI+ to confirm molecular weight (e.g., m/z 452 for a related spirocyclic derivative) .
  • 1H/13C NMR: Assign peaks using 2D techniques (COSY, HSQC). For example, aromatic protons (δ 6.8–7.4 ppm) and piperazine methyl groups (δ 1.2–1.4 ppm) .
  • Elemental Analysis: Validate purity (>95%) by matching calculated vs. observed C/H/N ratios (e.g., C13H21N3 requires C 71.20%, H 9.65%, N 19.15%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for antileukemic activity?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified aryl (e.g., 4-fluorophenyl) or piperazine groups (e.g., 4-methylpiperidine) to assess impact on bioactivity .
  • Biological Assays: Test against leukemia cell lines (e.g., K562) using MTT assays. Compare IC50 values; e.g., 6-(4-chlorophenyl) analogs show 2.5-fold higher potency than methyl derivatives .
  • 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate electronic/steric features (e.g., logP, polar surface area) with activity. Hydrophobic substituents at the 2,3-dimethylphenyl group enhance membrane permeability .

Table 2: Antileukemic Activity of Selected Derivatives

SubstituentIC50 (μM)Key SAR Insight
4-Fluorophenyl0.45Electron-withdrawing groups improve binding to kinase active sites
4-Methoxyphenyl1.2Bulky groups reduce cellular uptake

Q. How do conflicting NMR or MS data arise during characterization, and how are they resolved?

Methodological Answer:

  • Common Issues:
    • Impurity Peaks: Use preparative HPLC (C18 column, MeCN/H2O gradient) to isolate pure fractions .
    • Stereochemical Ambiguity: Perform X-ray crystallography (e.g., single-crystal analysis at 193 K with R factor <0.05) .
  • Case Study: A 1H NMR δ 3.8 ppm multiplet initially assigned to propylamine may overlap with residual solvent; confirm via DEPT-135 or HSQC .

Q. What computational methods predict the environmental fate or toxicity of this compound?

Methodological Answer:

  • Physicochemical Properties: Calculate logP (e.g., 2.1 via ChemAxon) and pKa (e.g., 8.3 for the amine group) to estimate bioavailability .
  • Ecotoxicity Modeling: Use EPI Suite to predict biodegradation (e.g., BIOWIN score <2.0 suggests persistence) .
  • In Silico Toxicity: Apply Derek Nexus to flag potential hepatotoxicity (e.g., amine metabolites may form reactive intermediates) .

Q. How are chiral intermediates resolved in asymmetric synthesis?

Methodological Answer:

  • Chiral Chromatography: Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers .
  • Diastereomeric Salt Formation: React with L-tartaric acid in ethanol; crystallize the less soluble salt (e.g., 90% ee confirmed by polarimetry) .

Q. Guidelines for Methodological Rigor

  • Reproducibility: Document reaction conditions (e.g., 35°C, 48 hours for Cu-catalyzed couplings ).
  • Data Validation: Cross-check NMR assignments with literature (e.g., piperazine δ 2.7–3.1 ppm ).
  • Ethical Compliance: Adopt OECD guidelines for in vitro toxicity testing to ensure regulatory alignment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.